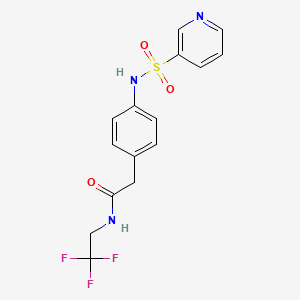

2-(4-(pyridine-3-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide

Description

Properties

IUPAC Name |

2-[4-(pyridin-3-ylsulfonylamino)phenyl]-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O3S/c16-15(17,18)10-20-14(22)8-11-3-5-12(6-4-11)21-25(23,24)13-2-1-7-19-9-13/h1-7,9,21H,8,10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJRMASHCCVXJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(pyridine-3-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps, starting with the preparation of the sulfonamide intermediate. One common route involves the reaction of 4-aminopyridine-3-sulfonamide with an appropriate acylating agent, such as 2,2,2-trifluoroethyl acetate, under basic conditions. The reaction is usually carried out in a solvent like dichloromethane or acetonitrile, with a base such as triethylamine or sodium hydride to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are used to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(pyridine-3-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group yields sulfone derivatives, while reduction of a nitro group results in an amine.

Scientific Research Applications

2-(4-(pyridine-3-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-(pyridine-3-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the trifluoroethyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Analogues

The following compounds share key structural motifs (e.g., trifluoroalkyl groups, sulfonamide/acetamide linkages) but differ in core scaffolds and pharmacological targets:

Key Differences and Implications

Trifluoroalkyl Motifs

- The trifluoroethyl group in the target compound and Befotertinib () improves metabolic resistance due to fluorine’s electron-withdrawing effects. In contrast, the trifluoromethylphenyl group in may reduce solubility but enhance target affinity .

- Lansoprazole () uses a trifluoroethoxy chain, which stabilizes the compound under acidic conditions, critical for its proton pump inhibition .

Sulfonamide vs. Sulfinyl/Sulfanyl Linkages

Pharmacological Overlaps and Divergences

- Kinase Inhibition : Befotertinib () and the target compound both incorporate pyridine/trifluoroethyl motifs, suggesting possible kinase-targeting applications. However, Befotertinib’s indole-pyrimidine scaffold directs specificity toward EGFR, whereas the target compound’s sulfonamido group may favor alternative kinases .

- Solubility and Bioavailability : The hydroxy-pyrimidinylthio group in may enhance aqueous solubility compared to the target compound’s hydrophobic pyridine-sulfonamido moiety, though this remains speculative without experimental data .

Biological Activity

2-(4-(pyridine-3-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the pyridine ring : This can be achieved through various cyclization reactions starting from suitable precursors.

- Sulfonamide formation : The sulfonamide group is introduced via reaction with a sulfonyl chloride.

- Trifluoroethylation : The trifluoroethyl group is incorporated using trifluoroacetic anhydride or similar reagents.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its anticancer properties and mechanisms of action.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- MCF-7 and MDA-MB-231 Cells : The compound showed IC50 values ranging from 0.87 to 12.91 μM in MCF-7 cells and 1.75 to 9.46 μM in MDA-MB-231 cells, indicating a better growth inhibition compared to the standard drug 5-Fluorouracil (5-FU), which had IC50 values of 17.02 μM and 11.73 μM respectively .

The mechanism by which this compound exerts its anticancer effects may involve:

- Induction of Apoptosis : Increased levels of caspase activation were observed in treated samples, suggesting that the compound promotes programmed cell death .

- Cell Cycle Arrest : Studies indicated that the compound could arrest the cell cycle at the G2/M phase, further contributing to its anticancer efficacy .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a notable increase in apoptosis markers compared to controls, reinforcing its potential as an anticancer agent .

- Comparative Analysis with Other Compounds : In head-to-head comparisons with other pyridine derivatives, this compound consistently showed superior selectivity and potency against cancer cells while exhibiting lower toxicity towards normal cells .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C15H16F3N3O2S |

| Molecular Weight | 357.37 g/mol |

| IC50 (MCF-7) | 0.87 - 12.91 μM |

| IC50 (MDA-MB-231) | 1.75 - 9.46 μM |

| Apoptosis Induction (Caspase 9 levels) | Increased from control values |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.